molecular formula C18H18O2 B1205689 (S)-Indenestrol A CAS No. 115217-04-4

(S)-Indenestrol A

Cat. No. B1205689
M. Wt: 266.3 g/mol
InChI Key: BBOUFHMHCBZYJJ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Indenestrol A is an indene.

Scientific Research Applications

Cytotoxic Effects in Cell Cultures

(S)-Indenestrol A and its derivatives have been studied for their cytotoxic effects in cell cultures. For instance, Oda, Ikeda, and Sato (2000) investigated the relationship between the structures of various indenestrols and their cytotoxicity. They found that indenestrol A, a metabolite of diethylstilbestrol, disrupts microtubule architecture in Chinese hamster V79 cells (Oda, Ikeda, & Sato, 2000).

Inhibition of Nitric Oxide Formation in Murine Macrophage Cells

Another significant application of (S)-Indenestrol A is its role in the inhibition of nitric oxide formation in immune cells. Oda et al. (2003) examined the effects of (S)-Indenestrol A on murine macrophage RAW 264.7 cells, specifically in the context of interferon gamma-stimulated nitric oxide production. They found that (S)-Indenestrol A inhibited nitric oxide production more strongly than diethylstilbestrol, suggesting a novel mechanism for the carcinogenic promoting activity of DES via its metabolite, (S)-Indenestrol A (Oda et al., 2003).

Applications in Synthesis of Organic Compounds

(S)-Indenestrol A has also been explored in the context of synthesizing organic compounds. For example, Yamazaki et al. (2010) conducted studies on Lewis acid promoted reactions of ethenetricarboxylates with allenes, leading to the synthesis of indenes and gamma-lactones. Such research demonstrates the potential of (S)-Indenestrol A derivatives in organic synthesis, particularly in the formation of complex aromatic structures (Yamazaki et al., 2010).

Role in Electrochemistry and Nanomaterials

While not directly related to (S)-Indenestrol A, research in the broader field of electrochemistry and nanomaterials can offer insights into potential future applications. Pumera (2010) discussed the electrochemistry of graphene-based nanomaterials and their applications in energy storage and sensing. This research highlights the evolving field of nanomaterials and its relevance to compounds like (S)-Indenestrol A (Pumera, 2010).

properties

CAS RN

115217-04-4

Product Name

(S)-Indenestrol A

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

(3S)-1-ethyl-2-(4-hydroxyphenyl)-3-methyl-3H-inden-5-ol

InChI

InChI=1S/C18H18O2/c1-3-15-16-9-8-14(20)10-17(16)11(2)18(15)12-4-6-13(19)7-5-12/h4-11,19-20H,3H2,1-2H3/t11-/m0/s1

InChI Key

BBOUFHMHCBZYJJ-NSHDSACASA-N

Isomeric SMILES

CCC1=C([C@H](C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O

SMILES

CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O

Canonical SMILES

CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O

Other CAS RN

115217-04-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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